2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
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Overview
Description
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . This reaction forms bis-benzo[h]quinazoline compounds linked through an SCH2 spacer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro-linked carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or amines.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial and antitumor agents.
Materials Science: The unique spiro structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: The compound’s biological activity is being explored for potential therapeutic applications, including antiviral and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. In antitumor applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound has a similar spiro structure but with different substituents, leading to variations in biological activity.
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Another spiro compound with a triazole ring, showing different pharmacological properties.
Uniqueness
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its specific spiro linkage and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-15-20-17-14-9-5-4-8-13(14)12-19(10-6-3-7-11-19)16(17)18(22)21-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZZVTSJEDQXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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